molecular formula C12H15ClFNO4S B3076843 ((3-Chloro-4-fluorophenyl)sulfonyl)leucine CAS No. 1041437-99-3

((3-Chloro-4-fluorophenyl)sulfonyl)leucine

Cat. No.: B3076843
CAS No.: 1041437-99-3
M. Wt: 323.77 g/mol
InChI Key: UICILYMJVHXSFN-NSHDSACASA-N
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Description

The compound ((3-Chloro-4-fluorophenyl)sulfonyl)leucine is a chemical with the CAS Number: 1041437-99-3 . It has a molecular weight of 323.77 and its IUPAC name is N-[(3-chloro-4-fluorophenyl)sulfonyl]leucine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for This compound is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound This compound is a solid . It has a molecular weight of 323.77 . The IUPAC name is N-[(3-chloro-4-fluorophenyl)sulfonyl]leucine . The InChI code, which represents its molecular structure, is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) .

Scientific Research Applications

  • Insulin Secretion and Glucose Metabolism : A study by Floyd et al. (1966) demonstrated that leucine stimulates insulin release, impacting blood glucose and free fatty acid levels. This research is crucial for understanding the role of leucine in metabolic processes related to diabetes and other metabolic disorders.

  • Cancer Therapy Research : Research by Yoon et al. (2018) focused on developing leucyl-tRNA synthetase-targeted inhibitors for the mammalian target of rapamycin complex 1 (mTORC1), highlighting the potential of these compounds in anti-cancer therapies.

  • Protease Inhibition : The study by Aducci et al. (1986) detailed the purification and characterization of Leu-proteinase, a leucine-specific serine proteinase. This enzyme's inhibition could have implications in various biological processes and potential therapeutic applications.

  • Synthetic Chemistry and Drug Discovery : Xu et al. (2019) and Nie et al. (2021) discussed the synthesis of sulfonyl fluorides, important in drug discovery and chemical biology. Their work contributes to the development of new compounds with potential therapeutic uses.

  • Fuel Cell Applications : Bae et al. (2009) synthesized sulfonated block copolymers containing fluorenyl groups for potential use in fuel cells, indicating the diverse applications of sulfonyl fluoride derivatives in energy technology.

  • Inhibitor Screening in Pathogenic Bacteria : Zhang et al. (2021) developed a new fluorescent probe for leucine aminopeptidase (LAP), aiding in identifying target bacteria and analyzing LAP homologs, which is significant in the treatment of bacterial infections.

  • Analytical Methods for Worker Exposure Monitoring : Eadsforth et al. (1988) detailed an HPLC method for monitoring worker exposure to 3-chloro-4-fluoroaniline, demonstrating the relevance of these compounds in occupational health and safety.

  • Antimicrobial Activity : Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and evaluated their antimicrobial activity, underlining the potential of these compounds in developing new antimicrobial agents.

  • Metabolism Studies : Duckett et al. (2006) investigated the metabolic fate of 3-chloro-4-fluoroaniline in rats, providing insights into the biological processing of these compounds, which is essential for assessing their safety and potential effects in biological systems.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ((3-Chloro-4-fluorophenyl)sulfonyl)leucine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with leucine in the presence of a base.", "Starting Materials": [ "3-chloro-4-fluorobenzenesulfonyl chloride", "leucine", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-chloro-4-fluorobenzenesulfonyl chloride to a solution of leucine in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

1041437-99-3

Molecular Formula

C12H15ClFNO4S

Molecular Weight

323.77 g/mol

IUPAC Name

(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI Key

UICILYMJVHXSFN-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl

SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((3-Chloro-4-fluorophenyl)sulfonyl)leucine
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((3-Chloro-4-fluorophenyl)sulfonyl)leucine
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((3-Chloro-4-fluorophenyl)sulfonyl)leucine
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